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Compound of Interest

Compound Name: 3-methyl-1H-indazol-7-amine

CAS No.: 101257-90-3

Cat. No.: B178379

Get Quote

Part 1: Executive Summary & Chemical Profile[1]
Scope and Critical Identification
This guide details the purification of 3-methyl-1H-indazol-7-amine, a critical intermediate often

used in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).[1]

Critical Note on Chemical Identity (CAS Registry): There is a frequent database discrepancy

regarding this compound.

Target Molecule: 3-methyl-1H-indazol-7-amine (Structure: Indazole core, 3-methyl, 7-

amino).[1][2][3]

Correct CAS:101257-90-3 (Verified via AccelaChem/ChemicalBook).[4]

Warning: The CAS 885270-86-0 is often erroneously associated with this name in some

aggregators but correctly refers to tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate. Always

verify structure via NMR/MS before processing.[4]
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Physicochemical Profile
Understanding the ionization behavior of the indazole core is the key to high-yield purification.

[4] This molecule is amphoteric.[4]

Property Value (Approx.) Implication for Purification

Molecular Weight 147.18 g/mol
Low MW, likely volatile under

high vacuum if heated.

pKa (7-NH₂) ~3.5 – 4.5

Weak base.[4] Requires pH <

2 to fully protonate and

solubilize in water.[4]

pKa (Indazole NH) ~13.8

Weak acid.[4] Deprotonates at

pH > 12, becoming water-

soluble as an anion.[4]

LogP ~1.5 – 2.0

Moderate lipophilicity.[4]

Soluble in EtOAc, DCM,

Alcohols.[4]

Solubility

High: DMSO, MeOH,

EtOAcLow: Water (neutral pH),

Hexanes

"Sweet spot" for extraction is

pH 8–10.[4]

Part 2: Method A - Acid-Base Extraction (The "Sweet
Spot" Protocol)
Objective: Primary removal of non-basic impurities (starting materials like nitro-indazoles) and

inorganic salts.[4] Mechanism: Exploits the amphoteric nature.[4] We must protonate the amine

to pull it into water, then neutralize it without deprotonating the indazole ring to return it to the

organic phase.[4]

Experimental Workflow
Dissolution: Dissolve the crude reaction mixture (dark oil/solid) in Ethyl Acetate (EtOAc) (10

mL per gram of crude).
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Why EtOAc? DCM is denser than water and complicates emulsion breaking.[4] EtOAc

floats, making separation easier.[4]

Acid Extraction:

Add 1.0 M HCl (1:1 volume ratio vs organic).

Agitate vigorously for 10 minutes.

Separate phases.[4][5] Keep the Aqueous (Lower) Phase (Contains Product).[4]

QC Check: The organic phase should contain non-basic impurities (e.g., unreacted 3-

methyl-7-nitroindazole).[4]

The "Sweet Spot" Neutralization (CRITICAL STEP):

Cool the aqueous phase to 0–5 °C (ice bath).

Slowly add Saturated NaHCO₃ or 2M NaOH dropwise.[4]

Target pH:8.5 – 9.5.

Warning: Do NOT exceed pH 12.[4] At pH > 12, the indazole NH deprotonates, forming the

water-soluble indazolide anion, causing massive yield loss to the aqueous waste.[4]

Re-Extraction:

Extract the cloudy aqueous mixture with EtOAc (3x).[4]

Combine organic layers.[4][5]

Drying & Concentration:

Wash with Brine.[4] Dry over Na₂SO₄.[4]

Concentrate in vacuo at <40 °C.
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Caption: Figure 1. Acid-Base extraction logic focusing on the pH 9.0 "Sweet Spot" to prevent

amphoteric yield loss.

Part 3: Method B - Flash Column Chromatography
Objective: Removal of regioisomers and baseline tar.[4] Challenge: Aminoindazoles are polar

and basic; they streak/tail on standard silica due to interaction with acidic silanols.[4]

Protocol
Stationary Phase: High-performance Silica Gel (40–63 µm).[4]

Mobile Phase Strategy:

Solvent A: Hexanes (or Heptane).[4]

Solvent B: Ethyl Acetate (EtOAc).[4]

Modifier:1% Triethylamine (TEA) added to the solvent bottle of component B.[4]

Why TEA? It competitively blocks acidic silanol sites on the silica, sharpening the amine

peak.[4]

Gradient Profile:

Equilibrate column with 10% B (with TEA).[4]

0–5 min: Isocratic 10% B.

5–20 min: Linear gradient 10%

60% B.

Product typically elutes around 40–50% EtOAc depending on column loading.[4]

Detection: UV at 254 nm (aromatic) and 280 nm (indazole specific).[4]
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Part 4: Method C - Recrystallization (High Purity
Polish)
Objective: Obtaining crystalline solid for stability studies or GMP standards. Solvent Selection:

3-methyl-1H-indazol-7-amine crystallizes well from moderately polar protic solvents or toluene

systems.

Solvent System Ratio (v/v)
Temperature
Profile

Comments

Ethanol / Water 1 : 3

Dissolve in hot EtOH,

add H₂O dropwise

until turbid, cool

slowly.

Best for removing

inorganic salts.[4]

High yield.

Toluene Pure
Dissolve at reflux

(110°C), cool to 4°C.

Excellent for removing

non-polar organic

impurities.[4]

EtOAc / Hexane 1 : 5
Dissolve in min.[4] hot

EtOAc, add Hexane.

Good alternative if

Toluene is avoided

due to toxicity.[4]

Step-by-Step (Ethanol/Water)
Place 1.0 g of semi-pure amine in a flask.

Add Ethanol (absolute) (approx 5 mL) and heat to 60 °C until dissolved.

While stirring, slowly add DI Water dropwise.

Stop addition the moment a faint persistent turbidity (cloudiness) appears.[4]

Add 2-3 drops of Ethanol to clear the solution again.[4]

Remove heat and allow the flask to cool to room temperature undisturbed (2 hours).

Transfer to a fridge (4 °C) for 4 hours.
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Filter the off-white/yellow needles and wash with cold 20% EtOH/Water.[4]

Part 5: Analytical Validation (Quality Control)
HPLC Method[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[4]

Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic

stability).[4]

Mobile Phase B: Acetonitrile (MeCN).[4]

Gradient: 5% B to 95% B over 10 mins.

Note: The amine peak may broaden in acidic media; Ammonium Bicarbonate buffer (pH 8)

often yields sharper peaks for aminoindazoles.[4]

NMR Interpretation (DMSO-d6)
Indazole NH (H-1): Broad singlet, typically

12.0 – 13.0 ppm (exchangeable).[4]

Aromatic Region: Three protons (H-4, H-5, H-6). Look for the characteristic splitting pattern

(doublet-triplet-doublet or multiplet) between

6.5 – 7.5 ppm.[4]

Amine (NH₂): Broad singlet,

5.0 – 6.0 ppm (exchangeable with D₂O).[4]

Methyl (CH₃): Sharp singlet,

2.4 – 2.6 ppm.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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